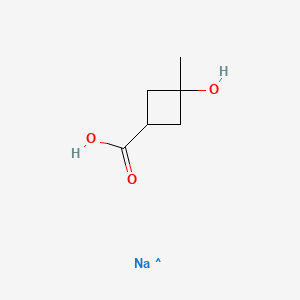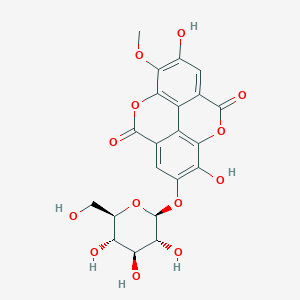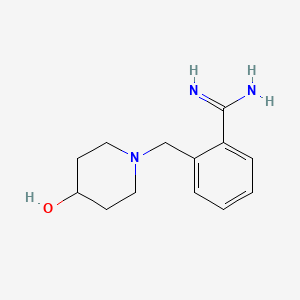![molecular formula C7H7BCl2O3 B12092942 Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- CAS No. 851756-55-3](/img/structure/B12092942.png)
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two chlorine atoms and a hydroxymethyl group. This compound is of significant interest due to its versatile reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an aryl lithium or Grignard reagent with trimethyl borate followed by hydrolysis yields the desired boronic acid . In the case of B-[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid, the starting material would be 2,6-dichloro-3-(hydroxymethyl)phenyl lithium or Grignard reagent.
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction of boronic acids can yield boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acids generally involves their ability to form reversible covalent complexes with molecules containing diol groups. This property is exploited in various applications, such as molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 3-(Hydroxymethyl)phenylboronic acid
Comparison: Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- is unique due to the presence of chlorine atoms and a hydroxymethyl group on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various reactions. For example, the electron-withdrawing chlorine atoms can enhance the electrophilicity of the boronic acid, making it more reactive in certain coupling reactions compared to unsubstituted phenylboronic acids .
This detailed article provides a comprehensive overview of Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
851756-55-3 |
|---|---|
Molecular Formula |
C7H7BCl2O3 |
Molecular Weight |
220.84 g/mol |
IUPAC Name |
[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2 |
InChI Key |
VPKKTRJMCRDMGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)CO)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)



![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)


![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)

